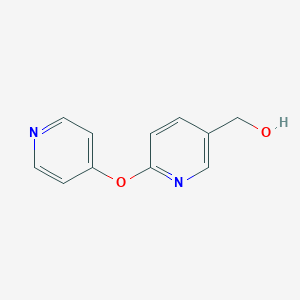
(6-Pyridin-4-yloxypyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Pyridin-4-yloxypyridin-3-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a pyridine ring substituted with a hydroxyl group and a methanol group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Pyridin-4-yloxypyridin-3-yl)methanol typically involves the following steps:
Starting Materials: : The synthesis begins with pyridine derivatives as starting materials.
Substitution Reactions: : The pyridine ring undergoes substitution reactions to introduce the desired functional groups.
Oxidation and Reduction: : Various oxidation and reduction reactions are employed to achieve the correct oxidation state of the compound.
Purification: : The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves large-scale reactions, rigorous quality control, and adherence to safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
(6-Pyridin-4-yloxypyridin-3-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the pyridine ring or other functional groups.
Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, alcohols, ketones, and other substituted pyridines.
Aplicaciones Científicas De Investigación
(6-Pyridin-4-yloxypyridin-3-yl)methanol: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: : It is used in the study of biological systems and interactions with biomolecules.
Industry: : It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (6-Pyridin-4-yloxypyridin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and methanol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
(6-Pyridin-4-yloxypyridin-3-yl)methanol: is compared with other similar compounds such as pyridine , pyridoxine , and pyridoxal . While these compounds share the pyridine core, the presence of the hydroxyl and methanol groups in This compound gives it unique chemical and biological properties.
List of Similar Compounds
Pyridine
Pyridoxine
Pyridoxal
Nicotinic acid
Isonicotinic acid
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(6-pyridin-4-yloxypyridin-3-yl)methanol |
InChI |
InChI=1S/C11H10N2O2/c14-8-9-1-2-11(13-7-9)15-10-3-5-12-6-4-10/h1-7,14H,8H2 |
Clave InChI |
GFVNHIWEWBQRAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CO)OC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















